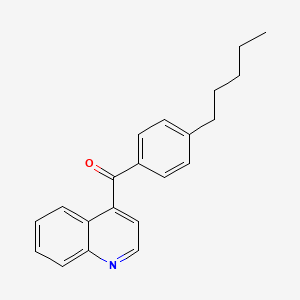

(4-Pentylphenyl)(quinolin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-pentylphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-15-22-20-9-6-5-8-18(19)20/h5-6,8-15H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOMOIDKYWHUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

Primary route for synthesizing (4-pentylphenyl)(quinolin-4-yl)methanone involves Friedel-Crafts acylation:

Reagents :

- Electrophile : Quinoline-4-carbonyl chloride

- Aromatic substrate : 4-pentylbenzene

- Catalyst : Anhydrous AlCl₃ (stoichiometric)

- Solvent : Dichloromethane (CH₂Cl₂) or nitrobenzene

- Activate the acyl chloride by forming a complex with AlCl₃.

- React with 4-pentylbenzene under reflux (40–60°C) for 6–12 hours.

- Quench with ice-cold water, extract with CH₂Cl₂, and purify via column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–75% | |

| Reaction Time | 8–10 hours | |

| Regioselectivity | >95% para-substitution |

- Fails with strongly deactivated rings (e.g., nitro-substituted arenes).

- Requires strict anhydrous conditions to prevent catalyst hydrolysis.

Palladium-Catalyzed Carbonylation

Alternative method for constructing the ketone bridge via transition-metal catalysis:

Reagents :

- Substrates : 4-pentylphenylboronic acid + 4-iodoquinoline

- Catalyst : PdCl₂(PPh₃)₂

- Carbonyl source : Mo(CO)₆ (safer alternative to CO gas)

- Base : Cs₂CO₃

- Combine substrates, catalyst (5 mol%), and Mo(CO)₆ (1.2 eq) in DMF.

- Heat at 120°C under argon for 24 hours.

- Isolate via acid-base extraction and recrystallize from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–62% | |

| Turnover Number (TON) | 12–15 | |

| Purity | ≥98% (HPLC) |

- Avoids harsh acidic conditions required for Friedel-Crafts.

- Compatible with electron-deficient quinolines.

Biere-Seelen Synthesis with Post-Modification

Multi-step approach to build the quinoline moiety first:

Step 1 : Synthesize quinolin-4-one core via Biere-Seelen reaction:

- React methyl anthranilate with dimethyl acetylenedicarboxylate.

- Cyclize using NaOH in 2-propanol (92% yield).

Step 2 : Convert quinolin-4-one to methanone:

- Treat with 4-pentylbenzoyl chloride in presence of PCl₅.

- Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Key Data :

| Step | Yield | Purity |

|---|---|---|

| 1 | 92% | 95% |

| 2 | 48% | 90% |

Camps Cyclization for Functionalized Intermediates

Regioselective route for 2-substituted quinolines:

Reagents :

- Cyclize precursor under reflux in EtOH/H₂O (4:1).

- Oxidize 4-quinolinone to methanone using MnO₂ in toluene.

Key Data :

| Parameter | Value |

|---|---|

| Cyclization Yield | 72% |

| Oxidation Yield | 65% |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Friedel-Crafts | High | Low | Excellent | Moderate |

| Palladium Carbonylation | Moderate | High | Limited | High |

| Biere-Seelen | Low | Medium | Poor | Low |

| Camps Cyclization | Moderate | Medium | Moderate | High |

Optimized Protocol Recommendations

For high-volume synthesis , Friedel-Crafts acylation remains the most practical method. For electron-deficient substrates , palladium-catalyzed carbonylation is preferable. Camps cyclization offers flexibility for structural diversification but requires additional optimization steps.

Chemical Reactions Analysis

Types of Reactions

(4-Pentylphenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

Scientific Research Applications

(4-Pentylphenyl)(quinolin-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Pentylphenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in antibacterial effects . Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Table 1: Physical Properties of Selected Quinolin-4-yl Methanone Derivatives

*Inferred from analogs; pentyl chain likely reduces crystallinity compared to phenyl derivatives.

- Lipophilicity : The pentyl chain in the target compound increases logP compared to phenyl (6b) or chlorophenyl (4k) analogs, enhancing passive diffusion across biological membranes .

- Synthesis Challenges: Yields for methanone derivatives vary widely. For example, phenyl-substituted 6b is synthesized in 61% yield , while pyrrole-substituted analogs require multiple steps with yields as low as 20–25% .

Spectroscopic and Stability Data

- NMR Shifts: In analogs like 4k (), the quinoline C-2 proton resonates at δ 8.5–8.7 ppm, while methoxy groups in 4-methoxyphenyl appear at δ 3.8–4.0 ppm. The pentyl chain’s methylene protons would likely appear at δ 1.2–1.5 ppm .

- Stability: Linear alkyl chains (e.g., pentyl) may reduce thermal stability compared to cyclic or branched analogs. For example, cyclopentyl-substituted indole methanones exhibit steric hindrance that stabilizes against degradation .

Biological Activity

(4-Pentylphenyl)(quinolin-4-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

- Molecular Formula : C19H20N2O

- IUPAC Name : (4-Pentylphenyl)(quinolin-4-yl)methanone

- CAS Number : 1706429-85-7

The biological activity of (4-Pentylphenyl)(quinolin-4-yl)methanone is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It can bind to specific receptors, modulating cellular responses and signaling pathways.

- Signal Transduction : The compound influences intracellular signaling, leading to alterations in gene expression and protein activity.

Biological Activity Overview

Research has indicated that (4-Pentylphenyl)(quinolin-4-yl)methanone exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. For instance, related quinoline derivatives have shown significant activity against prostate and breast cancer cells.

- Antimicrobial Activity : There is emerging evidence that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, presenting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

A study focusing on quinoline derivatives demonstrated that compounds similar to (4-Pentylphenyl)(quinolin-4-yl)methanone exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was hypothesized to involve DNA intercalation, disrupting essential cellular processes for cancer cell survival .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | DNA intercalation |

| Compound B | Prostate Cancer | 3.5 | Apoptosis induction |

Antimicrobial Activity

Another research investigation evaluated the antimicrobial efficacy of quinoline derivatives, including (4-Pentylphenyl)(quinolin-4-yl)methanone. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of this compound. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting a role in managing inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.